5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
JAVANICIN WAS AMONG MOST ACTIVE OF NAPHTHAZARIN DERIVATIVES WHICH INHIBITED ANAEROBIC DECARBOXYLATION OF PYRUVATE IN VITRO CATALYZED BY SACCHAROMYCES CEREVISIAE PYRUVATE DECARBOXYLASE. THE DEGREE OF INHIBITION PARALLELED ANTIFUNGAL ACTIVITY. THIS INHIBITION RESULTED FROM REACTION WITH COENZYME THIAMINE PYROPHOSPHATE & COULD BE PARTIALLY OVERCOME BY EXCESS THIAMINE PYROPHOSPHATE. OXIDATIVE DECARBOXYLATION OF ALPHA-KETOGLUTARATE BY SUSPENSION OF TOMATO MITOCHONDRIA WAS ALSO INHIBITED. |
|---|---|
CAS No. |
476-45-9 |
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,17,20H,4H2,1-3H3 |
InChI Key |
UWONIGLSEZRPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2O)OC)O)CC(=O)C |
Appearance |
Solid powder |
Color/Form |
RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL |
Other CAS No. |
476-45-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
SOL IN ALKALIS |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Javanicin; HSDB 3501; HSDB-3501; HSDB3501; BRN 2296055; Javanicin (Fusarium); |
Origin of Product |
United States |
Naphthoquinone Javanicin: Natural Production and Isolation Methodologies
Molecular Structure Elucidation Methodologies for Naphthoquinone Javanicin
The precise determination of javanicin's molecular structure relies on a combination of advanced analytical techniques, providing comprehensive insights into its atomic arrangement and connectivity.
Spectroscopic Characterization (e.g., NMR, MS)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the initial and detailed characterization of javanicin's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides crucial information about the carbon-hydrogen framework and functional groups present in the molecule. Both 1H NMR and 13C NMR data for javanicin have been reported and are consistent with its established structure. most.gov.bd For instance, 1H NMR (400 MHz, CDCl3) data for javanicin isolated from Fusarium solani shows characteristic signals indicative of its naphthoquinone core and substituents. most.gov.bd Key proton signals include two one-proton singlets at δ 13.25 and 12.85 ppm, corresponding to phenolic hydroxyl groups, and a one-proton singlet at δ 6.20 ppm, assigned to an aromatic proton. most.gov.bd Methoxy (B1213986) and methyl groups are also identifiable through their distinct singlets. most.gov.bd
The 13C NMR (100 MHz, CDCl3) spectrum further corroborates the structure, revealing signals for carbonyl carbons, aromatic carbons, and carbons associated with methoxy and methyl groups. most.gov.bd The consistency of these NMR data with published literature is a standard approach for confirming the compound's identity. most.gov.bdresearchgate.netresearchgate.net
An example of reported NMR data for Javanicin is presented in the following table:
| Atom Type/Position | 1H NMR (δ in ppm, J in Hz) most.gov.bd | 13C NMR (δ in ppm) most.gov.bd |
| 4-OH | 13.25 (1H, s) | - |
| 9-OH | 12.85 (1H, s) | - |
| H-7 | 6.20 (1H, s) | 109.6 (CH) |
| 6-OCH3 | 4.02 (3H, s) | 56.7 (CH3) |
| H-3 | 3.92 (2H, s) | 31.9 (CH2) |
| H-11 | 2.29 (3H, s) | 29.4 (CH3) |
| H-10 | 2.23 (3H, s) | 12.9 (CH3) |
| C-2 | - | 203.84 (C) |
| C-6 | - | 161.4 (C) |
| C-9 | - | 160.6 (C) |
| C-4 | - | 160.3 (C) |
| C-3a | - | 142.5 (C) |
| C-9a | - | 134.2 (C) |
| C-8a | - | 108.4 (C) |
| C-4a | - | 107.9 (C) |
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of javanicin, providing insights into its elemental composition and structural subunits. Javanicin has a molecular formula of C15H14O6, with a computed molecular weight of 290.27 g/mol and a monoisotopic mass of 290.07903816 Da. nih.govuni.lu MS analysis, including LC-MS/MS, is utilized for structural elucidation and quantitative analysis. acs.orgresearchgate.netmdpi.com Predicted collision cross-section (CCS) values for various adducts of javanicin (C15H14O6), such as [M+H]+, [M+Na]+, and [M-H]-, are also available, aiding in its identification and characterization. uni.lu
Naphthoquinone Javanicin: Biosynthetic Pathways and Genetic Regulation
Polyketide Synthase (PKS) Pathway Elucidation
The biosynthesis of javanicin proceeds through a polyketide pathway, a common route for many fungal secondary metabolites. wikipedia.orgnih.govuni.lu This pathway involves the iterative condensation of small precursor units, leading to the formation of a polyketide chain that subsequently undergoes cyclization and further modifications.
Acetate-Polymalonate Pathway Intermediates and Condensation Reactions
Javanicin biosynthesis is firmly established to occur via the acetate-plus-polymalonate pathway. lipidmaps.orghmdb.caresearchgate.net This pathway initiates with acetyl-CoA as the starter unit and malonyl-CoA as the extender units. metabolomicsworkbench.org The core process involves the linear head-to-tail condensation of one acetate (B1210297) unit and six malonate units, forming a single-chain heptaketide intermediate.
These condensation reactions are analogous to Claisen condensations observed in fatty acid biosynthesis, where an enolate ion, often generated by decarboxylation of malonyl-ACP, adds to the carbonyl group of an acyl unit. metabolomicsworkbench.org The repeated condensation of these C2 units (derived from acetate and malonate) builds the polyketide backbone. The decarboxylation of malonyl units during the condensation steps is crucial for driving the reaction forward and activating the α-carbon for nucleophilic attack. metabolomicsworkbench.org
Enzymatic Steps and Key Enzymes (e.g., FSR1, FSR2, FSR3)
The primary enzymatic machinery responsible for javanicin biosynthesis includes a non-reducing polyketide synthase (NR-PKS) and several tailoring enzymes. The polyketide synthase FSR1 (also known as PKS3 or PGL1) from Fusarium solani is the central enzyme that catalyzes the initial steps of the pathway. wikipedia.org FSR1 is responsible for the formation of 6-O-demethylfusarubinaldehyde, which is considered the first stable intermediate and the PKS release product. wikipedia.org
Following the action of FSR1, further modifications are carried out by tailoring enzymes. Two key enzymes identified in the fusarubin (B154863) gene cluster, which also contributes to javanicin production, are FSR2 and FSR3. FSR2 is an O-methyltransferase, and FSR3 is a FAD-binding monooxygenase. wikipedia.org These enzymes, along with non-enzymatic incorporation of ammonia (B1221849), lead to the production of related naphthoquinone compounds like bostrycoidin (B1200951) and anhydrofusarubin (B1217399). wikipedia.org Notably, FSR2 and FSR3 can also act independently on ammonia incorporation, contributing to the formation of anhydrofusarubin and javanicin. wikipedia.org For effective polyketide formation in heterologous expression systems, a 4'-phosphopantetheinyl transferase (PPTase) is essential, as it phosphopantetheinylates the acyl carrier protein (ACP) domain of the PKS, which is required for the iterative enzymatic process.
Precursor Incorporation Studies (e.g., Methionine, Acetate, Malonate)
Tracer studies using isotopically labeled precursors have been instrumental in elucidating the biosynthetic origins of javanicin. Experiments with Fusarium javanicum demonstrated that [1-(14)C]acetate and [2-(14)C]malonate were effectively incorporated into javanicin, confirming the acetate-polymalonate pathway as the primary carbon source for the naphthoquinone skeleton. hmdb.caresearchgate.net The methyl group directly attached to the naphthoquinone nucleus is derived from the reduction of a carboxyl group, originating from acetate or malonate. lipidmaps.orghmdb.ca
Furthermore, studies using [Me-(14)C]methionine revealed that methionine is specifically incorporated into the methoxyl group of javanicin. hmdb.caresearchgate.net This indicates that methionine serves as a methyl donor for the O-methylation step in the pathway, while the bulk of the carbon atoms in the molecule are derived from the acetate-polymalonate pathway. hmdb.ca
The following table summarizes the incorporation rates of key precursors into javanicin:
| Precursor | Incorporation Percentage (%) hmdb.ca |
| [Me-(14)C]methionine | 0.83 |
| [1-(14)C]acetate | 0.70 |
| [2-(14)C]malonate | 0.07 |
Heterologous Expression Systems for Pathway Reconstruction
The elucidation and reconstruction of javanicin's biosynthetic pathway have been significantly advanced through heterologous expression systems. This approach involves transferring the genes responsible for the biosynthesis of a compound into a different host organism, allowing for controlled study and production.
The core biosynthetic gene cluster for fusarubins, which includes javanicin, from Fusarium solani has been successfully reconstructed and expressed in Saccharomyces cerevisiae (baker's yeast). wikipedia.org Sequential transformation associated recombination (TAR) cloning was used to introduce the genes FvPPT (a PPTase from F. verticillioides), fsr1, fsr2, and fsr3 into S. cerevisiae. wikipedia.org Co-expression of fsr1, fsr2, and fsr3 in S. cerevisiae resulted in the production of javanicin, anhydrofusarubin, and bostrycoidin.
More recently, Yarrowia lipolytica, an oleaginous yeast, has been explored as a heterologous host for complex fungal polyketides. Y. lipolytica is advantageous due to its high flux of acetyl-CoA and malonyl-CoA precursors, which are the building blocks for polyketides. While specific titers for javanicin in Y. lipolytica were not explicitly detailed in the provided information, the successful and substantially higher production of related polyketides like bostrycoidin (35 mg/L in Y. lipolytica compared to 2.2 mg/L in S. cerevisiae) demonstrates the potential of Y. lipolytica as a platform for producing complex fungal polyketides, including javanicin.
Environmental and Nutritional Modulators of Javanicin Biosynthesis
The production of secondary metabolites like javanicin in fungi is not constant but is often influenced by specific environmental conditions and nutritional factors. wikipedia.org Fungi typically produce these compounds as "weapon systems," signaling molecules, or developmental effectors under very specific environmental conditions or stages in their life cycle. wikipedia.org
Naphthoquinone Javanicin: Pharmacological Mechanisms of Action
Enzymatic Inhibition Profiles
Javanicin demonstrates significant inhibitory effects on crucial metabolic enzymes, particularly those involved in decarboxylation reactions.
Javanicin has been identified as one of the most active naphthazarin derivatives capable of inhibiting the anaerobic decarboxylation of pyruvate (B1213749) in vitro, a process catalyzed by pyruvate decarboxylase (PDC) in Saccharomyces cerevisiae nih.govnih.gov. The extent of this inhibition has been observed to correlate with its antifungal activity nih.govnih.gov. Pyruvate decarboxylase (EC 4.1.1.1) is a pivotal enzyme in alcoholic fermentation in yeast, responsible for converting pyruvate into acetaldehyde (B116499) and carbon dioxide oup.comoup.comresearchgate.net. This enzyme is dependent on thiamine (B1217682) pyrophosphate (TPP) and requires magnesium ions (Mg²⁺) as cofactors for its activity oup.comebi.ac.uk.
Recent studies involving recombinant javanicin (r-javanicin), a defensin-type antimicrobial peptide, have further elucidated its fungicidal activity against human fungal pathogens like Cryptococcus neoformans. This activity is associated with its interference with intracellular targets involved in carbohydrate and energy metabolic processes, which include pathways related to pyruvate metabolism nih.govresearchgate.netdntb.gov.uamdpi.com.
Beyond its effects on pyruvate metabolism, Javanicin also inhibits the oxidative decarboxylation of alpha-ketoglutarate (B1197944). Investigations using suspensions of tomato mitochondria revealed that Javanicin effectively impedes this process nih.govnih.gov. Specifically, a 50% inhibition of alpha-decarboxylase activity was observed at a Javanicin concentration of 105 x 10⁻⁶ M nih.govnih.gov. The alpha-ketoglutarate dehydrogenase complex, which catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA with the release of carbon dioxide, represents a key oxidative decarboxylation reaction in the citric acid cycle youtube.comaklectures.comasm.org. This complex also relies on thiamine pyrophosphate as a crucial coenzyme youtube.comaklectures.com.
Table 1: Javanicin's Inhibition of Alpha-Ketoglutarate Decarboxylase Activity
| Target Enzyme Activity | Organism/Source | Javanicin Concentration for 50% Inhibition |
| Alpha-Decarboxylase Activity | Tomato Mitochondria | 105 x 10⁻⁶ M |
The inhibitory action of Javanicin on pyruvate decarboxylase is mechanistically linked to its interaction with the coenzyme thiamine pyrophosphate (TPP) nih.govnih.gov. This interaction suggests that Javanicin directly affects the function of TPP, a derivative of thiamine (vitamin B1) and an essential cofactor for numerous biochemical reactions across all living systems wikipedia.orgnih.gov. TPP plays a vital role in catalyzing the decarboxylation of alpha-ketoacids, including pyruvate and alpha-ketoglutarate youtube.comwikipedia.orgwikipedia.org. The inhibition caused by Javanicin can be partially counteracted by the addition of excess TPP, indicating a competitive or reversible binding mechanism with the coenzyme nih.govnih.gov. TPP's mechanism of action involves the abstraction of a proton from its 6-membered ring, leading to the formation of a reactive carbanion that subsequently initiates a nucleophilic attack on the carbonyl carbon of its substrate ebi.ac.ukvaia.com.
Cellular and Molecular Targets of Javanicin Activity (In Vitro Investigations)
In in vitro studies, Javanicin has demonstrated diverse cellular and molecular targets, highlighting its broad biological activity. Recombinant javanicin (r-javanicin), described as a defensin-type antimicrobial peptide, has been shown to penetrate the cell membrane of Cryptococcus neoformans and accumulate within the intracellular compartment nih.govresearchgate.netdntb.gov.uamdpi.com. Once inside, it interferes with critical metabolic processes, specifically carbohydrate metabolism (associated with glycolysis) and energy production (linked to mitochondrial respiration) nih.govresearchgate.netdntb.gov.uamdpi.com. Proteomics analysis of C. neoformans cells treated with r-javanicin revealed alterations in 70 unique proteins, impacting various cellular functions nih.gov.
Beyond its antimicrobial effects, Javanicin has also been investigated for its potential anti-cancer properties. In silico predictions suggest that Javanicin, particularly from Brucea javanica, can interact with the human Epidermal Growth Factor Receptor (EGFR) nih.gov. Comparative binding analyses indicated that Javanicin binds to EGFR in a manner similar to erlotinib, a known therapeutic drug, forming hydrogen bonds with specific residues (Met769 and Thr766) of EGFR nih.gov. Furthermore, recombinant javanicin, derived from Sesbania javanica, has exhibited potent anti-proliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro, inducing cell death through apoptosis in a dose-dependent manner researchgate.netdntb.gov.uaresearchgate.net. While the exact initial binding target on cancer cells is still under investigation, it appears not to be directly related to estrogen or progesterone (B1679170) receptors researchgate.net.
Additionally, naphthoquinones, a class of compounds to which Javanicin belongs, are known to interfere with the host respiration system. Their mechanism involves accepting reducing equivalents from redox enzymes and directly transferring them to oxygen, thereby bypassing the normal respiratory chain. These compounds can also contribute to the generation of superoxide (B77818) radicals and inhibit glutathione (B108866) reductases nih.gov.
Naphthoquinone Javanicin: Preclinical and in Vitro Biological Activities
Antimicrobial Efficacy of Javanicin
Javanicin exhibits a broad spectrum of antimicrobial activity, affecting various pathogenic bacteria and fungi. Its efficacy has been quantified through minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of the compound that prevents visible growth of a microorganism.
Research has shown that Javanicin is a potent antibacterial agent against several species. It displays particularly strong activity against Pseudomonas species, including the opportunistic human pathogen P. aeruginosa and the plant pathogen P. fluorescens, with a low MIC value of 2 µg/mL for both. nih.gov Its activity against other bacteria, while present, is more moderate. For strains of Escherichia coli and a Bacillus species, the MIC values were found to be in the range of 20 to 40 µg/mL. nih.gov This suggests a selective potency of Javanicin, with pronounced efficacy against the Pseudomonas genus. nih.govresearchgate.net
| Bacterial Species | Reported Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas spp. (including P. aeruginosa, P. fluorescens) | 2 µg/mL |
| Bacillus sp. | 20 - 40 µg/mL |
| Escherichia coli | 20 - 40 µg/mL |
Javanicin's antimicrobial properties extend to fungal pathogens. Studies have documented its activity against the opportunistic yeast Candida albicans and the plant pathogenic mold Fusarium oxysporum. For both of these fungi, the MIC values were reported to be in the range of 20 to 40 µg/mL. nih.gov A separate study also confirmed the antifungal activity of a recombinant form of Javanicin against Candida albicans, including fluconazole-sensitive and resistant strains. bohrium.com While effective, its potency against these fungal species is considered moderate compared to its highly potent effect on Pseudomonas bacteria. nih.gov
| Fungal Species | Reported Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 - 40 µg/mL |
| Fusarium oxysporum | 20 - 40 µg/mL |
Antineoplastic and Cytotoxic Research (In Vitro Models)
In addition to its antimicrobial effects, Javanicin has been investigated for its potential as an anticancer agent. In vitro studies have focused on its ability to inhibit the proliferation of human cancer cell lines.
The cytotoxic activity of a recombinant form of Javanicin has been demonstrated against two human breast cancer cell lines, MCF-7 and MDA-MB-231. bohrium.com The compound exhibited a dose-dependent inhibitory effect on the proliferation of these cells. The 50% growth inhibitory concentration (IC50) for the MCF-7 cell line was in the range of 75-85 µg/mL. bohrium.com The MDA-MB-231 cell line showed slightly higher sensitivity, with a reported IC50 range of 60-85 µg/mL. bohrium.com At a concentration of 100 µg/mL, the rate of cancer cell death for both cell lines was observed to be over 85%. bohrium.com
| Human Cancer Cell Line | Reported IC50 Value (Recombinant Javanicin) |
|---|---|
| MCF-7 (Breast Cancer) | 75 - 85 µg/mL |
| MDA-MB-231 (Breast Cancer) | 60 - 85 µg/mL |
The mechanism by which Javanicin exerts its cytotoxic effects on cancer cells is an area of ongoing research. Studies involving recombinant javanicin suggest that it induces cell death in breast cancer cells (MCF-7) through the apoptotic pathway. bohrium.comnih.gov It has been hypothesized that the compound may directly target the mitochondria, which are central to the initiation of apoptosis. nih.gov This potential mitochondrial targeting could explain the correlation between the compound's antifungal and anticancer activities, as both fungal and cancer cells rely heavily on mitochondrial function for energy and survival. nih.gov
Metabolic Modulation and Enzyme Inhibitory Activities (e.g., Hepatic Glucose Production)
Javanicin has also been identified as a modulator of key metabolic pathways. As part of a screening of various naphthoquinone derivatives, Javanicin was found to be an inhibitor of hepatic glucose production in rat hepatoma H4IIE-C3 cells, which serve as a model for liver cells. The study reported IC50 values for the group of five naphthoquinones, including Javanicin, to be in the range of 3.8-29 µM for the inhibition of glucose production.
Phytotoxicological Effects of Naphthoquinone Javanicin
Javanicin is a naphthoquinone, a class of secondary metabolites produced by various filamentous fungi, notably species within the Fusarium genus. researchgate.netnih.gov These compounds are recognized for a range of biological activities, including antimicrobial, antitumor, and phytotoxic effects. researchgate.net Research into the phytotoxic properties of javanicin has identified it as a potent inhibitor of plant growth, suggesting its potential role in plant-fungus interactions and as a candidate for natural herbicide development. nih.gov
Detailed research findings from bioassays have demonstrated the significant phytotoxicity of javanicin against several plant species. In a study investigating metabolites from an endophytic Fusarium sp., javanicin was isolated and evaluated for its effects on seed germination and plant growth. nih.gov The study tested javanicin's impact on a dicot, lettuce (Lactuca sativa), and a monocot, creeping bentgrass (Agrostis stolonifera). The results indicated that javanicin exhibits strong, broad-spectrum herbicidal activity, as it completely inhibited the seed germination of both species at a concentration of 1 mg/mL. nih.gov
Further investigation into its effects on aquatic plants was conducted using duckweed (Lemna paucicostata). nih.gov This bioassay is commonly used to assess the growth-inhibiting properties of chemical compounds. Javanicin demonstrated significant growth inhibition, with a 50% inhibitory concentration (IC50) value of 31 μM. nih.gov These findings underscore the potent phytotoxic nature of javanicin.
Data Tables
The following tables summarize the research findings on the phytotoxic effects of Javanicin.
Table 1: Effect of Javanicin on Seed Germination
| Plant Species | Scientific Name | Concentration | Germination Inhibition (%) |
| Lettuce | Lactuca sativa | 1 mg/mL | 100% |
| Creeping Bentgrass | Agrostis stolonifera | 1 mg/mL | 100% |
| Data sourced from a study on metabolites from an endophytic Fusarium sp. nih.gov |
Table 2: Growth Inhibition of Javanicin on Lemna paucicostata
| Parameter | Value |
| IC50 (50% Growth Inhibition) | 31 μM |
| Data sourced from a study on metabolites from an endophytic Fusarium sp. nih.gov |
Defensin Peptide Javanicin R Javanicin : Research and Biological Activities
Source and Recombinant Production of Javanicin Peptide (from Sesbania javanica)
Javanicin is a small defensin-type antimicrobial peptide, approximately 6 kDa in size, originally isolated from Sesbania javanica seeds. mdpi.com This peptide consists of 47 amino acids and is characterized by four disulfide bonds, predicting a structure composed of a single alpha-helix and a triple-stranded antiparallel beta-sheet. mdpi.com
For functional studies, the gene encoding Sesbania javanica defensin (B1577277), designated as javanicin, has been successfully cloned into the pTXB-1 plasmid and expressed in Escherichia coli Origami 2 (DE3) strain. researchgate.netmdpi.comdntb.gov.ua Optimized conditions for recombinant production involve inducing a mid-log phase culture of E. coli Origami 2 (DE3) carrying the pTXB1-javanicin plasmid with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at 25 °C for 18 hours with agitation. mdpi.com This process yields a 34-kDa javanicin-intein fusion protein. researchgate.net Approximately 2.5–3.5 mg/L of soluble recombinant javanicin, with over 90% purity, can be successfully extracted. researchgate.netdntb.gov.ua
Intracellular Mechanisms of Action of Recombinant Javanicin
Recombinant javanicin (r-javanicin) is recognized as a cell-penetrating peptide that exerts its antimicrobial activity by targeting specific intracellular compartments. mdpi.com Its mechanism of action involves penetrating fungal cell membranes and inhibiting growth by targeting intracellular processes. Confocal laser scanning microscopic analysis indicates that r-javanicin localizes within the intracellular compartment, accumulating throughout the fungal body. mdpi.comresearchgate.netdntb.gov.ua
Disruption of Carbohydrate and Energy Metabolism
Studies on Cryptococcus neoformans have shown that r-javanicin's fungicidal activity is associated with the disruption of intracellular carbohydrate and energy metabolic processes. mdpi.comresearchgate.netnih.gov Proteomics analysis, combined with microscopic observations, has clearly elucidated that the peptide interferes with carbohydrate metabolism and energy production pathways within the intracellular compartment. researchgate.netdntb.gov.uanih.gov
Interference with Glycolysis Pathway and Mitochondrial Respiration
The mechanism of action of r-javanicin involves a principal interference with the glycolysis pathway and mitochondrial respiration. researchgate.netnih.gov These are key processes for carbohydrate metabolism and energy production in cells. researchgate.netnih.gov Inhibition of mitochondrial respiration can lead to depleted intracellular glucose and elevated intracellular lactate, affecting the intermediates in glycolysis and the TCA cycle. biorxiv.org Similarly, interference with glycolysis can impact mitochondrial respiration. psu.eduresearchgate.net
Proteomics Analysis of Cellular Responses to Javanicin Peptide Treatment
Label-free quantitative shotgun proteomics analysis has been employed to determine the proteome of C. neoformans in response to r-javanicin treatment. mdpi.comresearchgate.netnih.gov This analysis revealed that various fungal protein expressions were typically induced at 4 hours post-peptide treatment. researchgate.net A total of 70 proteins were exclusively induced at different time points (15 proteins at 4h, 22 at 8h, 12 at 16h, and 21 at 24h). researchgate.net These induced proteins, particularly those observed at 4 hours, play roles in DNA binding activity and catalytic activities crucial for cellular metabolic processes, including carbohydrate metabolism. researchgate.net The proteomics data, combined with microscopic analysis, strongly support that r-javanicin targets intracellular compartments, interfering with carbohydrate metabolism and energy production. researchgate.netdntb.gov.uanih.gov
Cellular Penetration and Intracellular Localization
Javanicin acts as a cell-penetrating peptide, enabling it to translocate across biological membranes and target specific intracellular compartments. mdpi.com Confocal laser scanning microscopy has been used to study the localization of r-javanicin within fungal cells, implying that the peptide resides within the cell, allowing it to penetrate the membrane and accumulate throughout the fungal body. mdpi.comresearchgate.netdntb.gov.ua Scanning electron microscopy (SEM) analysis of C. neoformans cells treated with r-javanicin showed only negligible changes and slight shrinkage of the external morphology, suggesting that the primary action is intracellular rather than significant membrane disruption. mdpi.comresearchgate.netdntb.gov.uanih.gov
Preclinical and In Vitro Biological Activities of Recombinant Javanicin
Recombinant javanicin exhibits potent and dual biological activities, including antifungal and anti-proliferative (anticancer) properties. researchgate.netdntb.gov.ua
Antifungal Activity: r-Javanicin displays potent antifungal properties against human pathogenic fungi, including resistant strains. researchgate.netmdpi.com It has shown effectiveness against various fungal pathogens such as Cryptococcus neoformans, fluconazole-sensitive and fluconazole-resistant Candida albicans, and Trichophyton rubrum. mdpi.comnih.govresearchgate.netresearchgate.net
The antifungal activity against C. neoformans is both concentration- and time-dependent. mdpi.comdntb.gov.uanih.gov For instance, C. neoformans at a concentration of 106 CFU/mL was completely killed at 25 µg/mL of the peptide, while 50 µg/mL was required for 107 CFU/mL yeast cells. mdpi.com The inhibitory effect typically begins at 4 hours post-treatment and leads to eradication within 36 to 48 hours. mdpi.comresearchgate.netdntb.gov.uanih.gov
Table 1: Antifungal Activity of Recombinant Javanicin against C. neoformans mdpi.comresearchgate.net
| Peptide Concentration (µg/mL) | Initial CFU/mL | Time to Eradication (h) | Log Reduction (CFU/mL) |
| 25 (1 × MIC) | 106 | 36-48 | Complete killing |
| 50 (2 × MIC) | 107 | 36-48 | Substantial reduction |
| 100 (4 × MIC) | 107 | 36-48 | Substantial reduction |
| 0.5 × MIC | - | - | No reduction (log increase comparable to untreated) researchgate.net |
Anticancer Activity: r-Javanicin also demonstrates significant cytotoxic activities toward human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. researchgate.netdntb.gov.ua It exhibits potent cytotoxic activity in a dose-dependent manner. researchgate.netresearchgate.net
Table 2: Cytotoxic Activity (IC50) of Recombinant Javanicin against Human Breast Cancer Cell Lines researchgate.netresearchgate.net
| Cell Line | IC50 (µg/mL) |
| MCF-7 | 75–85 |
| MDA-MB-231 | 60–85 |
At a concentration of 100 µg/ml, r-javanicin induced cancer cell deaths exceeding 85%. researchgate.netresearchgate.net Previous studies suggest that r-javanicin induces the death of breast cancer cells (MCF-7) via an apoptotic pathway. nih.govresearchgate.net While the correlation between its antifungal and anticancer activities is still under investigation, it is hypothesized that r-javanicin might directly target mitochondria, where apoptosis is initiated. nih.gov
Other Activities: Javanicin has also been reported to possess antibacterial activity against Gram-positive bacteria and mycobacteria, including Bacillus megaterium and Staphylococcus aureus. medchemexpress.commedchemexpress.com However, it showed a loss of antibacterial activity against E. coli and Staphylococcus aureus in some studies, possibly due to the lack of an intracellular target like mitochondria in these bacterial cells. mdpi.com
Antifungal Activity
Recombinant javanicin demonstrates potent antifungal activity against a range of human pathogenic fungi, including both yeast and mold. Its efficacy extends to fluconazole-sensitive and fluconazole-resistant strains of Candida albicans, Cryptococcus neoformans, and Trichophyton rubrum. mdpi.comresearchgate.net
Detailed research on its activity against Cryptococcus neoformans has shown that r-javanicin exhibits both concentration- and time-dependent fungicidal effects. An inhibitory effect was initially observed within 4 hours of treatment, leading to the ultimate eradication of the fungus within 36 to 48 hours. mdpi.comdntb.gov.ua While the precise mechanism of action for its anticryptococcal effect is still under investigation, studies suggest it is associated with targeting intracellular processes involved in carbohydrate and energy metabolism within the fungal cells. Similar to other plant defensins, javanicin may act as a cell-penetrating peptide, enabling it to reach and affect specific intracellular compartments. mdpi.com
Table 1: Antifungal Activity of Recombinant Javanicin against Cryptococcus neoformans
| Fungal Pathogen | Observed Effect | Time to Eradication (approx.) |
| Cryptococcus neoformans | Concentration- and time-dependent inhibitory effect | 36-48 hours |
| Candida albicans | Potent antifungal activity | Not specified |
| Trichophyton rubrum | Potent antifungal activity | Not specified |
Anti-proliferative and Cytotoxic Effects (In Vitro Cancer Models)
Beyond its antifungal properties, recombinant javanicin has also shown significant anti-proliferative and cytotoxic activities in in vitro cancer models. It exhibits potent effects against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua
Studies have demonstrated that r-javanicin exerts its cytotoxic effects in a dose-dependent manner. The 50% growth inhibitory concentration (IC50) values for recombinant javanicin against these cell lines have been determined: researchgate.netresearchgate.net
Table 2: Anti-proliferative Activity (IC50) of Recombinant Javanicin against Human Breast Cancer Cell Lines
| Cancer Cell Line | IC50 of Recombinant Javanicin (µg/ml) |
| MCF-7 | 75-85 |
| MDA-MB-231 | 60-85 |
Previous research indicates that the mechanism by which r-javanicin induces cell death in MCF-7 breast cancer cells involves an apoptotic pathway. researchgate.net While the exact correlation between its antifungal and anticancer activities remains to be fully elucidated, it has been hypothesized that r-javanicin may directly target mitochondria within cancer cells. researchgate.net
Javanicin D Picrasane Type Diterpenoid : Research and Biological Activities
Source and Isolation of Javanicin D (from Picrasma javanica)
Javanicin D, along with its related compounds Javanicin A and Javanicin C, was first identified and isolated from the bark of Picrasma javanica, a tree belonging to the Simaroubaceae family found in Indonesia. nih.gov While the user request specified Picrasma quassioides, the available scientific literature documents the isolation of Javanicin D from the closely related Picrasma javanica. nih.gov
The isolation process involved extraction from the plant material, followed by separation and purification procedures to yield the pure compound. The chemical structure of Javanicin D was determined through comprehensive spectroscopic analysis and chemical methods. nih.gov
Preclinical and In Vitro Biological Activities of Javanicin D
Following a comprehensive review of scientific literature, no specific studies detailing the preclinical or in vitro biological activities of Javanicin D were found. Research has been conducted on crude extracts of Picrasma quassioides and other isolated quassinoids, showing various pharmacological effects. nih.govmdpi.com However, the specific contributions of Javanicin D to these activities have not been individually elucidated.
There is currently no available scientific data specifically investigating the anti-inflammatory properties or the cytokine-modulating effects of Javanicin D.
Specific studies on the antimicrobial activities of purified Javanicin D against various pathogens have not been reported in the available scientific literature.
There is no available research data specifically focused on the antioxidant effects of Javanicin D.
Advanced Analytical Methodologies for Javanicin Compounds
Quantitative Analysis and Purity Determination
The accurate quantification and purity assessment of javanicin are fundamental for reliable biological and chemical studies. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for this purpose, offering a versatile and orthogonal approach compared to traditional chromatographic methods. nih.gov
Quantitative ¹H NMR (qHNMR) allows for both the structural confirmation and the determination of the absolute purity of a sample. nih.gov This is achieved by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known concentration. The method's utility lies in its ability to quantify all proton-bearing molecules in the sample, including residual solvents and impurities, providing a complete purity profile. nih.govnih.gov
Two primary approaches are utilized in qNMR for purity determination:
Relative Quantification (100% Method): This method determines the relative amounts of different components in a mixture by comparing the integral values of their respective signals. For example, the purity of a javanicin sample can be assessed by integrating the signals corresponding to javanicin and any identified impurities. nih.gov
Absolute Quantification (Internal Standard Method): This is the more common and rigorous approach for determining absolute purity. A known amount of a certified internal calibrant is added to a precisely weighed sample of javanicin. By comparing the integral of a javanicin proton signal to a signal from the internal standard, the absolute mass and therefore the purity of the javanicin sample can be calculated with high accuracy and precision. nih.govnih.gov
Factors such as the selection of a suitable internal standard that does not have overlapping signals with the analyte, precise weighing, and ensuring complete dissolution are critical for obtaining accurate results. For hygroscopic compounds, sample preparation under controlled humidity is essential to prevent water absorption from affecting the accuracy of the measurements. nih.gov
Near-infrared (NIR) spectroscopy, combined with chemometric methods like partial least squares (PLS), presents another advanced technique for the quantitative analysis of specific properties, such as the optical purity of chiral compounds. This approach has been successfully applied to determine the enantiomeric excess of chiral drugs by measuring subtle differences in their NIR spectra in the presence of a chiral selector. researchgate.net
| Analytical Method | Principle of Quantification | Key Advantages | Relevant Findings/Applications |
|---|---|---|---|
| Quantitative ¹H NMR (qHNMR) | Comparison of signal integrals of the analyte to an internal standard of known concentration. nih.gov | Provides absolute purity, structural information, and quantification of impurities and residual solvents simultaneously. nih.govnih.gov | Demonstrated to accurately determine the absolute purity of hygroscopic substances by controlling humidity during sample preparation. nih.gov |
| Near-Infrared (NIR) Spectroscopy with Partial Least Squares (PLS) | Correlates spectral differences with the concentration of enantiomers using a multivariate calibration model. researchgate.net | Rapid and non-destructive method for determining optical purity. researchgate.net | Successfully established a quantitative model for determining the enantiomeric composition of praziquantel. researchgate.net |
Omics-Based Approaches in Javanicin Research
Omics technologies provide a global perspective on the molecular changes induced by javanicin, enabling researchers to identify its cellular targets and understand its mechanism of action on a system-wide level. nih.gov
Proteomics is instrumental in identifying the direct protein targets of javanicin and elucidating the signaling pathways it modulates. frontiersin.org Chemical proteomics approaches are particularly powerful for target discovery of natural products. nih.govresearchgate.net These methods often utilize a modified javanicin molecule, or "probe," to capture its interacting proteins from a complex cellular lysate. researchgate.net
Two major strategies in chemical proteomics are:
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active sites of specific enzyme families. scienceopen.com A competitive ABPP experiment can be designed where the proteome is pre-treated with javanicin, followed by the addition of a broad-spectrum probe. A reduction in probe labeling of a particular protein indicates that javanicin binds to and inhibits that protein. scienceopen.com
Compound-Centric Chemical Proteomics (CCCP): In this approach, a javanicin-derived probe, often featuring a tag like biotin (B1667282) for enrichment, is used to "fish" for its binding partners. nih.gov The probe-protein complexes are then isolated, and the bound proteins are identified using mass spectrometry (MS). nih.gov
Once potential protein targets are identified, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be employed to measure changes in protein abundance or post-translational modifications in response to javanicin treatment. nih.govscienceopen.com This information, combined with bioinformatics tools, helps to map the affected cellular signaling pathways, such as apoptosis, cell cycle control, or metabolic pathways. nih.gov
| Proteomics Approach | Methodology | Objective | Example Application |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes to target active sites of enzymes; can be used in a competitive format with the compound of interest. scienceopen.com | Identify enzyme targets and assess their functional state in the proteome. scienceopen.com | Identification of serine hydrolase targets for a small molecule inhibitor. |
| Compound-Centric Chemical Proteomics (CCCP) | Employs an immobilized or tagged version of the compound (probe) to enrich for interacting proteins from a cell lysate. nih.gov | Directly identify binding partners (targets) of a natural product. nih.gov | Using a biotinylated natural product to pull down and identify its kinase target. |
| Quantitative Proteomics (e.g., SILAC, iTRAQ) | Measures the relative changes in protein abundance across different samples (e.g., treated vs. untreated cells). nih.govscienceopen.com | Understand the global proteomic response and identify downstream effects and modulated pathways. nih.gov | Analysis of cellular protein expression changes in response to drug treatment to identify affected signaling pathways like NF-κB or PI3K-AKT. nih.gov |
Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed at a specific moment. nih.gov By comparing the transcriptomes of cells treated with javanicin to untreated controls, researchers can identify genes whose expression is significantly altered. This is typically achieved using high-throughput techniques like RNA sequencing (RNA-seq). mdpi.commdpi.com
The analysis of differentially expressed genes (DEGs) can reveal the biological processes and molecular pathways affected by javanicin. nih.govmdpi.com For instance, if javanicin treatment leads to the upregulation of genes involved in apoptosis and the downregulation of genes related to cell proliferation, it provides strong evidence for its mode of action.
Furthermore, transcriptomic data can identify key transcription factors that are activated or repressed by javanicin, which in turn regulate the expression of downstream target genes. mdpi.comfrontiersin.org This helps to reconstruct the gene regulatory networks that are perturbed by the compound, offering a deeper understanding of its cellular effects. nih.gov
Microscopy techniques are essential for visualizing the subcellular localization of javanicin and observing its morphological effects on cells. nih.gov
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of cells. nih.gov It can be used to study changes in cell shape, membrane integrity, and surface structures following treatment with javanicin. For example, SEM could reveal membrane blebbing or the formation of apoptotic bodies, which are characteristic features of programmed cell death. nih.gov
Confocal Microscopy: Confocal microscopy allows for high-resolution optical sectioning of fluorescently labeled specimens, eliminating out-of-focus light to create sharp, detailed 3D images. springernature.comspringernature.com This technique is invaluable for studying the intracellular distribution of javanicin, provided it is intrinsically fluorescent or can be tagged with a fluorophore. It can also be used to visualize javanicin's effects on specific organelles, such as the mitochondria or the nucleus, by co-localizing its signal with fluorescent markers for these structures. researchgate.net Live-cell imaging using confocal microscopy can dynamically track the uptake and movement of javanicin within a cell over time, as well as monitor real-time cellular responses like changes in intracellular calcium levels or mitochondrial membrane potential. nih.govscience-line.com
| Microscopy Technique | Principle | Information Obtained | Application in Javanicin Research |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Scans the sample surface with a focused beam of electrons to produce images of the surface topography. nih.gov | High-resolution images of cell surface morphology, texture, and structure. nih.gov | Observing javanicin-induced changes in cell shape, such as shrinkage, membrane blebbing, or apoptosis. |
| Confocal Microscopy | Uses a pinhole to block out-of-focus light, enabling the reconstruction of 3D images from optical sections of fluorescently labeled samples. springernature.com | Subcellular localization of fluorescent molecules, protein-protein interactions, and dynamic cellular processes in live cells. researchgate.netnih.gov | Visualizing the intracellular accumulation of fluorescently-tagged javanicin, its co-localization with specific organelles, and its effect on cellular structures like the cytoskeleton. |
Structure Activity Relationship Sar and Chemical Derivatization of Javanicin
Design and Synthesis of Javanicin Analogues
The design and synthesis of Javanicin analogues typically involve chemical modifications to the core naphthoquinone scaffold to explore how these alterations impact biological activity. Derivatization strategies often focus on key functional groups within the Javanicin structure. For instance, modifications can be introduced at the 2-methyl or 6-methoxy groups through reactions such as acetylation or hydroxylation .
One approach to synthesizing Javanicin analogues, particularly quassinoids like Javanicin B, can involve complex multi-step processes. For example, a concise synthesis of a non-racemic advanced intermediate to Javanicin B has been achieved through a triple diene-transmissive Diels-Alder cycloaddition researchgate.net. This strategy highlights the use of a sulfur bridge to control stereoselectivity and facilitate the introduction of hindered methyl groups researchgate.net.
Another example of derivatization involves the formation of diacetyl-javanicin, where acetyl groups are introduced, confirming the structural integrity of the compound . High-performance liquid chromatography coupled with post-column derivatization (HPLC-PCD) has also been employed in the analysis and identification of Javanicin and its derivatives from fungal extracts conicet.gov.ar.
Correlation of Structural Modifications with Biological Activities
Research into Javanicin and its analogues has revealed significant correlations between specific structural modifications and their biological activities. These findings are pivotal for understanding the mechanistic basis of Javanicin's effects and for guiding the development of more potent or selective compounds.
Antifungal and Anti-proliferative Activities: A recombinant form of Javanicin has demonstrated dual antifungal and anti-proliferative activities. It exhibited potent cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231, in a dose-dependent manner. The 50% growth inhibitory concentration (IC50) for recombinant Javanicin ranged from 75-85 µg/ml for MCF-7 and 60-85 µg/ml for MDA-MB-231 researchgate.net.
Antiviral Activity (SARS-CoV-2): Molecular docking studies have explored the potential of various Javanicin analogues as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. Several Javanicins, including Javanicin G, K, and N, showed promising binding affinities to the active site of the SARS-CoV-2 3CLpro medwinpublishers.com. Javanicin G, in particular, exhibited a notable binding energy of -8.2 kcal/mol, while Javanicin N and K showed -7.9 and -7.8 kcal/mol, respectively medwinpublishers.com.
Anti-Vpr Activity (HIV): In the context of anti-HIV activity, Javanicin I has been identified as a potent inhibitor of Vpr activity. Structure-activity relationship analysis suggested that the presence of a methyl group at the C-13 position is a critical factor for its potent inhibitory effect in TREx-HeLa-Vpr cells nih.gov.
Anti-proliferative Activity (PANC-1 cell line): Studies on picrajavanicins, which include Javanicin F, have shown anti-proliferative activities against the PANC-1 cell line. A key finding from comparing their activities was that the substitution of oxygen groups at C-4 could increase their anti-proliferative potency jst.go.jp.
The following table summarizes some key correlations between Javanicin analogues and their observed biological activities:
| Compound/Analogue | Structural Modification/Feature | Biological Activity | Key Finding/Potency | Reference |
| Javanicin (recombinant) | N/A (native structure) | Antifungal, Anti-proliferative | IC50: 75-85 µg/ml (MCF-7), 60-85 µg/ml (MDA-MB-231) | researchgate.net |
| Javanicin G | N/A (specific quassinoid structure) | SARS-CoV-2 3CLpro inhibition | Binding energy: -8.2 kcal/mol | medwinpublishers.com |
| Javanicin K | N/A (specific quassinoid structure) | SARS-CoV-2 3CLpro inhibition | Binding energy: -7.8 kcal/mol | medwinpublishers.com |
| Javanicin N | N/A (specific quassinoid structure) | SARS-CoV-2 3CLpro inhibition | Binding energy: -7.9 kcal/mol | medwinpublishers.com |
| Javanicin I | Methyl group at C-13 | Anti-Vpr (HIV) activity | Critical for potent inhibitory effect | nih.gov |
| Picrajavanicins (e.g., Javanicin F) | Oxygen groups at C-4 | Anti-proliferative (PANC-1) | Increased potency with C-4 oxygenation | jst.go.jp |
Rational Design for Enhanced Potency and Selectivity
The insights gained from SAR studies are fundamental to the rational design of Javanicin analogues with enhanced potency and selectivity. Rational design involves using the established relationships between chemical structure and biological activity to predict and synthesize new compounds with improved properties gardp.orgcollaborativedrug.com.
For Javanicin, understanding which structural motifs contribute to specific activities (e.g., the C-13 methyl group for anti-Vpr activity or C-4 oxygenation for anti-proliferative effects) allows medicinal chemists to strategically modify the molecule. This targeted approach aims to:
Increase Potency: By optimizing the functional groups and their positions that are known to interact favorably with biological targets, leading to stronger desired effects gardp.orgcollaborativedrug.com.
Improve Selectivity: By designing analogues that preferentially interact with specific targets, thereby minimizing off-target effects and potentially reducing undesirable activities gardp.org.
Optimize other pharmacological properties: While avoiding dosage and safety details, SAR can also guide modifications for improved absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development collaborativedrug.com.
The process of rational design for Javanicin analogues involves iterative cycles of synthesis, biological testing, and SAR analysis. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, can further aid this process by predicting the activity of hypothetical compounds before their synthesis, thereby streamlining the discovery of optimized Javanicin derivatives collaborativedrug.comwikipedia.orgmedwinpublishers.com.
Ecological Roles and Plant Microbe Interactions Involving Javanicin Producing Organisms
Role of Endophytic Fungi in Plant Health Management
A key aspect of their contribution is the production of a diverse array of bioactive secondary metabolites, including antibacterial and antifungal compounds journalijpss.comneliti.com. Javanicin is one such compound, demonstrating potent antimicrobial activity that directly contributes to the host plant's defense against bacterial pathogens journalijpss.comresearchgate.netnih.gov. The ability of endophytic fungi to produce broad-spectrum antimicrobial compounds positions them as promising biocontrol agents against phytopathogenic bacteria and fungi journalijpss.comresearchgate.netnih.gov. Furthermore, some endophytic fungi can mitigate viral diseases by bolstering plant defenses or preventing viral spread journalijpss.comresearchgate.net. They also offer protection against plant-parasitic nematodes by producing nematocidal compounds, parasitizing nematode larvae, or employing hyphal structures for nematode capture journalijpss.comresearchgate.net. This rich biosynthetic capacity underscores the potential of endophytic fungi as a source of novel natural compounds for agricultural and pharmaceutical applications journalijpss.comresearchgate.net.
Javanicin's Contribution to Plant Defense Mechanisms
Javanicin, as a secondary metabolite produced by endophytic fungi, significantly contributes to the host plant's defense mechanisms. It is recognized for its antibacterial properties, offering protection against a range of bacterial pathogens nih.govresearchgate.netnih.govmdpi.com. Research has shown Javanicin's effectiveness against various microbes, with notable activity against Bacillus species and Escherichia coli journalijpss.comresearchgate.netnih.gov. Specifically, it exhibits strong antibacterial activity against Pseudomonas spp., which are known pathogens of both humans and plants researchgate.netnih.govmdpi.com.
The production of such compounds by endophytes is a direct mechanism by which they protect their host plants, either by releasing metabolites to directly attack antagonists or by inducing the host's own defense mechanisms mdpi.com. This direct antimicrobial action of Javanicin serves as a chemical barrier, preventing the invasion and proliferation of pathogenic microorganisms within the plant tissues mdpi.com.
Table 1: Antibacterial Activity of Javanicin
| Target Pathogen | Observed Activity/Concentration | Source |
| Bacillus species | Effective antibacterial activity | journalijpss.comresearchgate.netnih.gov |
| Escherichia coli | Effective antibacterial activity | journalijpss.comresearchgate.netnih.gov |
| Pseudomonas aeruginosa | Significant antibacterial activity at 2 µl/ml concentration | researchgate.netnih.gov |
| Pseudomonas spp. | Strong antibacterial activity against plant and human pathogens | mdpi.com |
Symbiotic Relationships in Host Plants (e.g., Chloridium sp. and Azadirachta indica)
A prominent example illustrating the ecological role of Javanicin is the symbiotic relationship between the endophytic fungus Chloridium sp. and its host plant, Azadirachta indica (neem) researchgate.netnih.govmdpi.comresearchgate.netscispace.com. Chloridium sp., isolated from the roots of Azadirachta indica, has been identified as a producer of Javanicin researchgate.netnih.govmdpi.comresearchgate.net. This highly functionalized naphthaquinone is synthesized by the fungus under both liquid and solid culture conditions researchgate.netnih.gov.
The importance of Javanicin in establishing and maintaining this symbiosis is briefly discussed in various studies researchgate.netnih.govresearchgate.netscispace.com. The production of Javanicin by Chloridium sp. within the neem plant is believed to contribute to the plant's defense against pathogenic microorganisms, thereby fostering a mutualistic relationship where the fungus gains a habitat and the plant receives chemical protection researchgate.netmdpi.com. This interaction underscores how endophytes function as a biological defense for the plant against external phytopathogens, with their secondary metabolites, such as Javanicin, being implicated in safeguarding the host plant mdpi.com. The presence of Javanicin in the roots of Azadirachta indica suggests its direct involvement in preventing infections by pathogenic Pseudomonas species researchgate.net.
Future Research Directions and Emerging Paradigms for Javanicin Compounds
Strategic Preclinical Development and Lead Optimization
Novel Preclinical Platforms (e.g., Organ-on-a-chip)
Organ-on-a-chip technology represents a significant advancement in preclinical research, offering a more physiologically relevant in vitro environment compared to conventional two-dimensional (2D) cell cultures. These microfluidic devices are engineered to mimic the structural and functional characteristics of human organs, integrating living human cells within dynamic microenvironments that replicate key aspects of native tissue physiology, such as fluid flow, mechanical stress, and cellular interactions. The primary objective of OOC technology is to provide more accurate and predictive models for drug discovery and development, potentially reducing reliance on animal testing and facilitating personalized medicine approaches.
While direct studies specifically investigating Javanicin on organ-on-a-chip platforms are not widely reported in current literature, the capabilities of OOC technology present a compelling future direction for Javanicin research. Given Javanicin's established biological activities, OOC models could offer enhanced insights into its mechanisms of action and efficacy in human-relevant contexts.
Potential Applications of Organ-on-a-chip for Javanicin Research:
Enhanced Efficacy and Toxicity Screening: OOC platforms can simulate specific organ systems (e.g., liver, kidney, gut, brain, or even multi-organ systems) more accurately than traditional cell cultures. This would allow for a more comprehensive evaluation of Javanicin's antibacterial or antifungal efficacy against human pathogens within a host-like microenvironment, or its neuroprotective effects in a brain-on-a-chip model nih.govnih.govbidd.group. Similarly, OOC could provide a more nuanced assessment of potential off-target effects or interactions in a multi-organ context, which is crucial for drug development.
Mechanism of Action Elucidation: The controlled and observable nature of OOC devices enables researchers to precisely monitor cellular responses, molecular changes, and pharmacokinetic profiles in real-time. This could facilitate a deeper understanding of how Javanicin exerts its effects at a cellular and tissue level, for instance, by observing its impact on specific cell types, barrier functions, or signaling pathways in a dynamic, 3D environment.
Addressing Limitations of Traditional Models: Traditional 2D cell cultures often fail to replicate complex cell-cell and cell-matrix interactions, as well as nutrient and waste gradients, which are critical for accurate physiological representation. OOC technology overcomes these limitations by providing a more complex and dynamic environment, which could yield more translatable results for Javanicin's therapeutic potential. For example, studying Javanicin's anticancer activity on a tumor-on-a-chip model could provide a more accurate representation of its effects within a complex tumor microenvironment, including interactions with various cell types and extracellular matrix components tcmsp-e.com.
| Preclinical Platform Type | Characteristics | Advantages for Javanicin Research |
| 2D Cell Culture | Static, monolayer cells, simplified environment | Initial screening, high-throughput, cost-effective |
| Organ-on-a-chip (OOC) | 3D, microfluidic, dynamic flow, multi-cell types, tissue-specific microenvironment | Enhanced physiological relevance, better prediction of human response, detailed mechanism studies, reduced animal use |
| Animal Models | Whole organism, complex systemic interactions | In vivo efficacy and safety, systemic effects |
The integration of Javanicin research with advanced preclinical platforms like organ-on-a-chip holds significant promise for accelerating the translation of its observed biological activities into potential therapeutic applications by providing more robust and human-relevant data. This approach aligns with the broader scientific movement towards more predictive and ethical preclinical testing methodologies.
Q & A
Basic Research Questions
What are the established methods for synthesizing and characterizing Javanicin?
Javanicin (C₁₅H₁₄O₆) is a naphthoquinone derivative primarily biosynthesized by Fusarium javanicum. Key synthesis routes include:
- Biosynthesis : Fermentation of F. javanicum under controlled pH and temperature, followed by extraction using ethanol or chloroform .
- Chemical synthesis : Reduction of fusarubin, yielding Javanicin with copper-colored crystalline properties (m.p. 207.5–208°C) .
Characterization : UV-Vis spectroscopy (λₘₐₓ at 303–510 nm in ethanol/chloroform) and derivatization (e.g., diacetyl-javanicin, C₁₉H₁₈O₈) confirm structural integrity .
How can researchers ensure reproducibility in Javanicin isolation protocols?
- Standardized extraction : Use ethanol for crystallization, as variations in solvent polarity alter yield and purity .
- Documentation : Report fermentation conditions (e.g., strain lineage, incubation time) and chromatographic parameters (e.g., HPLC gradients) to enable replication .
- Quality control : Validate purity via melting point analysis and comparative UV spectra .
What stability considerations are critical for Javanicin in experimental settings?
- Thermal stability : Decomposition occurs above 207°C; store at –20°C in dark, airtight containers .
- Solvent compatibility : Avoid prolonged exposure to chloroform, which may induce redox reactions .
- Bioactivity preservation : Conduct time-course assays to monitor degradation under physiological conditions (e.g., pH 7.4 buffer) .
Advanced Research Questions
How can molecular docking studies elucidate Javanicin's mechanism of action?
- Target selection : Prioritize proteins with conserved catalytic sites (e.g., SARS-CoV-2 C-3 protease) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis, focusing on binding affinity (ΔG) and hydrogen-bond networks .
- Validation : Cross-reference docking results with in vitro enzymatic inhibition assays (e.g., IC₅₀ determination) .
What strategies resolve contradictions in Javanicin's reported bioactivity across studies?
- Meta-analysis : Compare datasets for variables like microbial strain variability, assay endpoints (e.g., MIC vs. MBC), and solvent carriers .
- Bias mitigation : Apply blinding in antimicrobial assays and standardize positive/negative controls (e.g., amphotericin B for antifungal studies) .
- Statistical rigor : Use ANOVA with post-hoc tests to assess inter-study variability .
How to design experiments evaluating Javanicin analogs for enhanced therapeutic efficacy?
- Analog synthesis : Modify the 2-methyl or 6-methoxy groups via acetylation or hydroxylation .
- Structure-activity relationship (SAR) : Correlate substituent electronegativity with bioactivity using multivariate regression .
- Toxicity screening : Employ Galleria mellonella or in vitro hepatocyte models to assess selectivity indices .
What methodologies validate Javanicin's role in multi-drug resistance (MDR) modulation?
- Synergy assays : Test combinatorial effects with β-lactams or fluconazole using checkerboard microdilution (FIC index ≤0.5 indicates synergy) .
- Efflux pump inhibition : Quantify intracellular accumulation of fluorescent substrates (e.g., ethidium bromide) in resistant strains .
- Transcriptomic analysis : Use RNA-seq to identify downregulated MDR genes (e.g., CDR1 in Candida albicans) post-Javanicin exposure .
Data Presentation & Ethical Compliance
How to present Javanicin research findings in alignment with journal guidelines?
- Visual clarity : Use tables for physicochemical properties (e.g., λₘₐₓ, logP) and figures for dose-response curves (EC₅₀ ± 95% CI) .
- Reproducibility : Include raw data in supplementary files (e.g., NMR spectra, HPLC chromatograms) .
- Ethics declaration : For preclinical studies, cite IACUC approval and ARRIVE guidelines for animal welfare .
What are common pitfalls in interpreting Javanicin's pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
